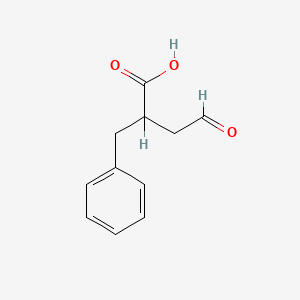

2-Benzyl-3-formylpropanoic acid

Vue d'ensemble

Description

2-Benzyl-3-formylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Benzyl-3-formylpropanoic acid has been investigated for its potential therapeutic effects, particularly in the context of metabolic disorders and cancer treatment.

- Hypoglycemic Activity: Research indicates that structural derivatives of this compound exhibit hypoglycemic effects, enhancing glucose uptake and utilization in cells. In a study involving oral glucose tolerance tests on CD-1 mice, certain derivatives showed significant reductions in blood glucose levels, suggesting potential for diabetes management .

- Anticancer Properties: The compound has demonstrated the ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. This inhibition can lead to altered gene expression patterns that favor apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens.

- In Vitro Studies: The compound displayed moderate antibacterial activity against strains such as Escherichia coli and Bacillus cereus, with minimum inhibitory concentration (MIC) values indicating effective inhibition of microbial growth .

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| Bacillus cereus | 30 |

| Candida albicans | 40 |

Material Science

In material science, this compound is explored for its role as a precursor in synthesizing advanced materials.

- Polymer Chemistry: The compound can act as a functional monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices can improve material performance in various applications including coatings and adhesives .

Case Study 1: Hypoglycemic Effects

A study published in April 2023 evaluated the hypoglycemic activity of various derivatives of this compound. The results indicated that compounds with specific structural modifications significantly activated GPR40 receptors, leading to increased insulin secretion and improved glucose metabolism in vitro .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy, derivatives of this compound were tested against common bacterial pathogens. Results showed that certain modifications enhanced antimicrobial activity significantly compared to the parent compound, indicating that structural variations can play a crucial role in biological efficacy .

Analyse Des Réactions Chimiques

2.1. Binding to Carboxypeptidase A (CPA)

2-Benzyl-3-formylpropanoic acid binds to CPA, a zinc-dependent metalloprotease, as its hydrate form . This interaction involves hydrogen bonding between the carboxylate group and enzyme residues (Glu-270, Tyr-248, and Asn-144) . The formyl group contributes to hydrophobic interactions within the S₁ pocket, enhancing substrate specificity.

Key Binding Features

| Enzyme Residue | Interaction Type | Role |

|---|---|---|

| Tyr-248 | Hydrogen bonding | Cap side chain, stabilize substrate |

| Arg-145 | Salt bridge | Anchors carboxylate group |

| Asn-144 | Hydrogen bonding | Anti-stereochemical alignment |

3.1. Formylation and Aldol Reactions

Under acidic conditions, the formyl group undergoes hydration to form an enol, enabling aldol-like condensations with nucleophiles. For example:

3.2. Decarboxylation

The carboxylic acid group undergoes decarboxylation under thermal conditions, generating CO₂ and a benzylacetaldehyde derivative . This reaction is accelerated by halogenation agents (e.g., Br₂), forming substituted aldehydes .

Decarboxylation Pathway

| Reagent | Product | Mechanism |

|---|---|---|

| Br₂ | 2-Benzylpropanal | Halodecarboxylation |

| HCl | Benzylacetaldehyde | Acid-catalyzed release |

4.1. Preparation of Bioactive Derivatives

The compound is a precursor for N-benzylbenzamides , which inhibit soluble epoxide hydrolase (sEH) and activate peroxisome proliferator-activated receptor γ (PPARγ) . A two-step process involves:

-

Wittig reaction to introduce α,β-unsaturated carbonyl groups.

-

Reduction to yield ethyl propanoates, which are hydrolyzed to active acids .

SAR Analysis

| Modification | sEH IC₅₀ (μM) | PPARγ EC₅₀ (μM) |

|---|---|---|

| 2-Trifluoromethyl | 0.12 | 0.3 |

| Unsubstituted benzyl | 1.2 | 3.0 |

Propriétés

IUPAC Name |

2-benzyl-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-7-6-10(11(13)14)8-9-4-2-1-3-5-9/h1-5,7,10H,6,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPDYTBIHKGIDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00914395 | |

| Record name | 2-Benzyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96686-58-7 | |

| Record name | 2-Benzyl-3-formylpropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096686587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.